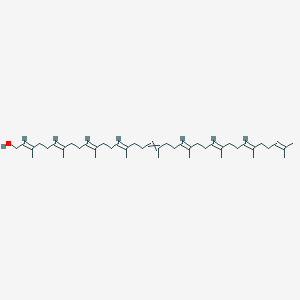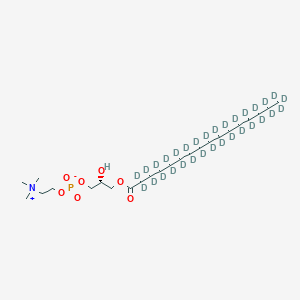
1-Palmitoyl-sn-glycero-3-phosphocholine-d31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16:0-d31 Lyso PC, also known as 1-palmitoyl-d31-sn-glycero-3-phosphocholine, is a deuterated lysophosphatidylcholine. In this compound, 31 protons of the palmitoyl group are replaced by deuterium. This modification makes it a valuable tool in various scientific research applications, particularly in the study of lipid metabolism and membrane dynamics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16:0-d31 Lyso PC typically involves the deuteration of palmitic acid followed by its incorporation into the lysophosphatidylcholine structure. The deuteration process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The deuterated palmitic acid is then esterified with glycerophosphocholine to form the final product .
Industrial Production Methods
Industrial production of 16:0-d31 Lyso PC involves large-scale deuteration processes and subsequent esterification reactions. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
16:0-d31 Lyso PC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to release deuterated palmitic acid and glycerophosphocholine.
Acylation: It can participate in acylation reactions to form more complex phospholipids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes such as phospholipase A2 are commonly used.
Acylation: Acyltransferases are used to catalyze the acylation reactions.
Major Products
Oxidation: Oxidized phospholipids.
Hydrolysis: Deuterated palmitic acid and glycerophosphocholine.
Acylation: Complex phospholipids with additional acyl groups.
Aplicaciones Científicas De Investigación
16:0-d31 Lyso PC is widely used in scientific research due to its unique properties:
Chemistry: It is used as a standard in mass spectrometry for the quantification of lipids.
Biology: It helps in studying membrane dynamics and lipid metabolism.
Medicine: It is used in the development of drug delivery systems and in the study of lipid-related diseases.
Industry: It is used in the formulation of liposomal products and other lipid-based formulations.
Mecanismo De Acción
The mechanism of action of 16:0-d31 Lyso PC involves its incorporation into cellular membranes, where it can influence membrane fluidity and dynamics. The deuterated palmitoyl group allows for detailed studies of lipid interactions and metabolism using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound can also act as a substrate for various enzymes involved in lipid metabolism, providing insights into enzymatic pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A non-deuterated version of the compound.
1-stearoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group instead of a palmitoyl group.
1-oleoyl-sn-glycero-3-phosphocholine: Contains an oleoyl group instead of a palmitoyl group.
Uniqueness
The uniqueness of 16:0-d31 Lyso PC lies in its deuterated palmitoyl group, which allows for precise studies of lipid metabolism and interactions. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, making it an invaluable tool for researchers .
Propiedades
Fórmula molecular |
C24H50NO7P |
|---|---|
Peso molecular |
526.8 g/mol |
Nombre IUPAC |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
Clave InChI |
ASWBNKHCZGQVJV-NMMBEXRYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


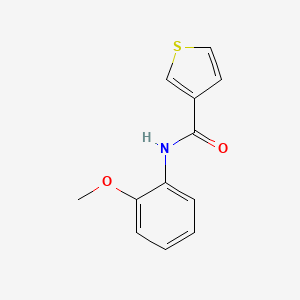
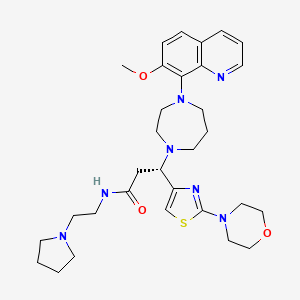
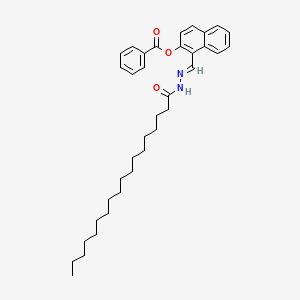
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
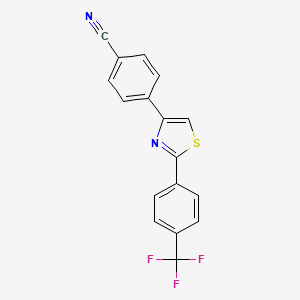
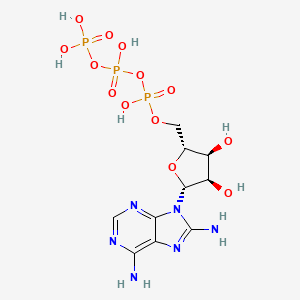
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

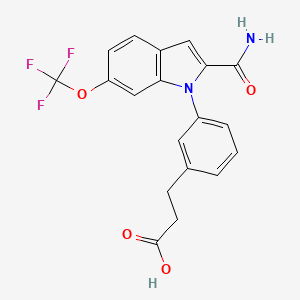

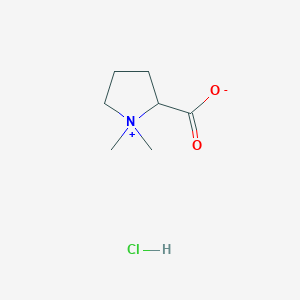
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
